molecular formula C17H12ClFN4O4 B1423352 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone CAS No. 338393-87-6

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone

Cat. No.: B1423352
CAS No.: 338393-87-6
M. Wt: 390.8 g/mol
InChI Key: HXJWOLAIWKGCRS-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone is a complex organic compound with significant potential in various scientific fields This compound features a pyridinone core, substituted with a chlorofluorobenzyl group, a hydroxy group, and a nitropyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable pyridine derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorofluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the pyridinone core in the presence of a base such as potassium carbonate.

    Amination with Nitropyridine: The final step involves the coupling of the nitropyridine moiety to the pyridinone core, typically through a nucleophilic aromatic substitution reaction facilitated by a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and hydroxy groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may confer activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could participate in redox reactions, while the hydroxy group might form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
  • 3-(2-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
  • 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(2-nitro-3-pyridinyl)amino]-2(1H)-pyridinone

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the benzyl group, along with the nitro and hydroxy groups, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-[(3-nitropyridin-2-yl)amino]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O4/c18-12-3-1-4-13(19)10(12)9-11-15(24)6-8-22(17(11)25)21-16-14(23(26)27)5-2-7-20-16/h1-8,24H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJWOLAIWKGCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)NC3=C(C=CC=N3)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
Reactant of Route 2
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
Reactant of Route 3
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
Reactant of Route 4
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
Reactant of Route 5
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
Reactant of Route 6
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone

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